molecular formula C14H20F2Si B12615744 (Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane CAS No. 918446-89-6

(Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane

Cat. No.: B12615744
CAS No.: 918446-89-6
M. Wt: 254.39 g/mol
InChI Key: RXRMKGCWFQXBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane is an organosilicon compound that features a silicon atom bonded to a butan-2-yl group, two fluorine atoms, and a 5,6,7,8-tetrahydronaphthalen-2-yl group. Organosilicon compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane typically involves the reaction of a silicon precursor with the appropriate organic groups. One possible synthetic route could involve the hydrosilylation of a 5,6,7,8-tetrahydronaphthalene derivative with a difluorobutylsilane reagent under the influence of a platinum catalyst. The reaction conditions would likely include an inert atmosphere, such as nitrogen or argon, and a temperature range of 50-100°C.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification methods such as distillation or chromatography would be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane can undergo various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silicon-fluorine bonds to silicon-hydrogen bonds.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex, and may be carried out under mild to moderate temperatures.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Silanes with silicon-hydrogen bonds.

    Substitution: Organosilicon compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane can be used as a precursor for the synthesis of more complex organosilicon compounds. It can also serve as a reagent in various organic transformations, such as cross-coupling reactions.

Biology

In biological research, organosilicon compounds are often explored for their potential as bioactive molecules. This compound could be investigated for its interactions with biological macromolecules and its potential as a therapeutic agent.

Medicine

In medicine, organosilicon compounds have been studied for their potential use in drug delivery systems and as components of medical devices. The unique properties of this compound could make it a candidate for such applications.

Industry

In industry, this compound could be used in the production of advanced materials, such as silicone-based polymers and coatings. Its unique structure may impart desirable properties, such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of (Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane would depend on its specific application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating various transformations. In biological systems, the compound may interact with proteins or nucleic acids, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    (Butan-2-yl)(difluoro)(phenyl)silane: Similar structure but with a phenyl group instead of the 5,6,7,8-tetrahydronaphthalen-2-yl group.

    (Butan-2-yl)(difluoro)(methyl)silane: Similar structure but with a methyl group instead of the 5,6,7,8-tetrahydronaphthalen-2-yl group.

    (Butan-2-yl)(difluoro)(cyclohexyl)silane: Similar structure but with a cyclohexyl group instead of the 5,6,7,8-tetrahydronaphthalen-2-yl group.

Uniqueness

The uniqueness of (Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane lies in its combination of the butan-2-yl, difluoro, and 5,6,7,8-tetrahydronaphthalen-2-yl groups. This specific arrangement of functional groups can impart unique chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

918446-89-6

Molecular Formula

C14H20F2Si

Molecular Weight

254.39 g/mol

IUPAC Name

butan-2-yl-difluoro-(5,6,7,8-tetrahydronaphthalen-2-yl)silane

InChI

InChI=1S/C14H20F2Si/c1-3-11(2)17(15,16)14-9-8-12-6-4-5-7-13(12)10-14/h8-11H,3-7H2,1-2H3

InChI Key

RXRMKGCWFQXBAR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[Si](C1=CC2=C(CCCC2)C=C1)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.